molecular formula C14H20N2O2 B7544960 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone

Cat. No. B7544960
M. Wt: 248.32 g/mol
InChI Key: XOXCYXXGSKWMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years as a recreational drug. However, MDPV also has potential applications in scientific research due to its unique chemical properties. In

Mechanism of Action

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release and reuptake inhibition. This mechanism of action is similar to other drugs of abuse, such as cocaine and amphetamines. However, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has a higher affinity for the dopamine transporter than these other drugs, which may contribute to its increased potency and potential for abuse (Baumann et al., 2013).
Biochemical and Physiological Effects
1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are similar to those seen with other stimulant drugs and are thought to be related to the increased dopamine release and reuptake inhibition caused by 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone (Simmler et al., 2013). Additionally, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has been shown to have anxiogenic effects in animal models, which could be related to its potential for abuse and addiction (Watterson et al., 2014).

Advantages and Limitations for Lab Experiments

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has several advantages for use in lab experiments, including its high potency and specificity for the dopamine transporter. However, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone also has several limitations, including its potential for abuse and addiction, which may limit its use in certain experiments. Additionally, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has been shown to have a range of physiological effects, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone. One area of interest is the potential for 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone to be used as a tool for studying addiction and reward pathways in the brain. Additionally, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone could be used to study anxiety disorders and the role of dopamine in these conditions. Finally, further research is needed to explore the potential therapeutic applications of 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone, particularly in the treatment of addiction and anxiety disorders.
Conclusion
In conclusion, 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone, or 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone, is a synthetic cathinone that has potential applications in scientific research. Its unique chemical properties, including its ability to interact with the dopamine transporter, make it a valuable tool for studying addiction, reward pathways, and anxiety disorders. However, its potential for abuse and addiction, as well as its physiological effects, must be carefully considered when designing experiments. Further research is needed to fully explore the potential applications of 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone in scientific research.

Synthesis Methods

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and piperidine. The resulting product is then acylated with acetic anhydride to yield 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone. This synthesis method has been well-documented in the scientific literature (Baumann et al., 2013).

Scientific Research Applications

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has potential applications in scientific research due to its ability to interact with monoamine transporters, specifically the dopamine transporter. This interaction can lead to increased dopamine release and reuptake inhibition, which can have implications for addiction and reward pathways in the brain (Simmler et al., 2013). 1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone has also been shown to have anxiogenic effects in animal models, which could be useful for studying anxiety disorders (Watterson et al., 2014).

properties

IUPAC Name

1-[1-methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-4-6-16(8-10)14(18)13-7-12(11(2)17)9-15(13)3/h7,9-10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXCYXXGSKWMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CN2C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone

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